3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one is an organic compound with a complex structure that includes both phenyl and cyclohexenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the cyclohexenone group.
Oxybenzone: Contains a similar phenyl and methoxy group but differs in its overall structure and applications.
Uniqueness
3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one is unique due to its combination of phenyl, methoxy, and cyclohexenone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89059-49-4 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H18O3/c1-22-17-7-8-18(19(21)12-17)15-9-14(10-16(20)11-15)13-5-3-2-4-6-13/h2-8,11-12,14,21H,9-10H2,1H3 |
InChI Key |
MWYFDOFPXVZMIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)CC(C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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